4-[[4-(2-Methylphenyl)piperazin-1-yl]methyl]benzoic acid
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Overview
Description
4-[[4-(2-Methylphenyl)piperazin-1-yl]methyl]benzoic acid is a chemical compound known for its utility in organic synthesis. It is characterized by the presence of a piperazine ring substituted with a 2-methylphenyl group and a benzoic acid moiety. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-(2-Methylphenyl)piperazin-1-yl]methyl]benzoic acid typically involves the reaction of 1-methylpiperazine with 4-formylbenzoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The process involves:
Reactants: 1-methylpiperazine and 4-formylbenzoic acid.
Conditions: The reaction is usually conducted in a solvent such as methanol, with heating to facilitate the reaction.
Purification: The product is purified through recrystallization or other suitable methods to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Reactors: Use of large reactors to handle bulk quantities of reactants.
Optimization: Optimization of reaction conditions to maximize yield and minimize impurities.
Automation: Implementation of automated systems for monitoring and controlling reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-[[4-(2-Methylphenyl)piperazin-1-yl]methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-[[4-(2-Methylphenyl)piperazin-1-yl]methyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 4-[[4-(2-Methylphenyl)piperazin-1-yl]methyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid: A structurally similar compound with a methyl group on the piperazine ring.
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Compounds with similar piperazine and benzoic acid moieties but different substituents.
Uniqueness
4-[[4-(2-Methylphenyl)piperazin-1-yl]methyl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
4-[[4-(2-methylphenyl)piperazin-1-yl]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-15-4-2-3-5-18(15)21-12-10-20(11-13-21)14-16-6-8-17(9-7-16)19(22)23/h2-9H,10-14H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGOMVHTMZGDQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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